molecular formula C5H10ClN3O B13518208 Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride

Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride

Cat. No.: B13518208
M. Wt: 163.60 g/mol
InChI Key: MWYWGGVTWIGEMZ-UHFFFAOYSA-N
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Description

Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of amidoximes with acyl chlorides under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxadiazoles.

Scientific Research Applications

Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1,2,4-oxadiazole
  • 5-Methyl-1,2,4-oxadiazole
  • 3-(2-Methoxyethyl)-1,2,4-oxadiazole

Uniqueness

Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring structure is associated with various pharmacological properties, making it a focal point in drug discovery and development. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to the oxadiazole moiety. Compounds containing this heterocyclic structure have been shown to interact with several biological targets, leading to a range of pharmacological effects:

  • Antimicrobial Activity : Oxadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, modifications to the 1,2,4-oxadiazole class have shown effectiveness against resistant strains of Clostridioides difficile and Enterococcus faecium .
  • Anticancer Properties : Studies indicate that oxadiazole derivatives exhibit anticancer activities by inhibiting key enzymes involved in cancer progression. For example, certain compounds have shown inhibitory effects on human deacetylase Sirtuin 2 and carbonic anhydrases .
  • Anti-inflammatory and Analgesic Effects : The anti-inflammatory potential of oxadiazoles has been noted in various studies, highlighting their role in pain management .

Biological Activities Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Description Reference
AntimicrobialEffective against C. difficile and E. faecium; MIC values comparable to standard treatments
AnticancerInhibitory activity against multiple cancer cell lines; IC50 values around 92.4 µM
Anti-inflammatoryDemonstrated potential in reducing inflammation markers
AntioxidantExhibits radical scavenging activity and metal chelation properties
AnticonvulsantSome derivatives show promise as anticonvulsants

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of modified 1,2,4-oxadiazole compounds against C. difficile. The lead compound exhibited a minimum inhibitory concentration (MIC) of 6 µg/mL, demonstrating comparable effectiveness to vancomycin (2 µg/mL). Furthermore, time-kill assays indicated rapid bactericidal activity at concentrations above 12 µg/mL .

Case Study 2: Anticancer Activity

In another investigation involving various cancer cell lines, a specific derivative of this compound was tested for its antiproliferative effects. Results showed that this compound had a significant impact on cell viability across multiple cancer types, reinforcing the potential for therapeutic applications in oncology .

Properties

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

N-methyl-1-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c1-4(6-2)5-7-3-9-8-5;/h3-4,6H,1-2H3;1H

InChI Key

MWYWGGVTWIGEMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC=N1)NC.Cl

Origin of Product

United States

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